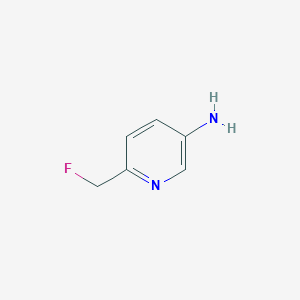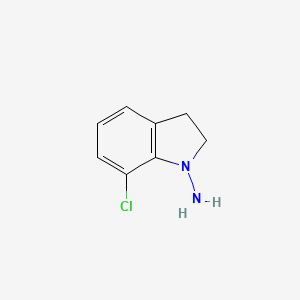
1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C5H11Cl2F3N2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents to form various substituted derivatives[][1].
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals[][1].
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules[][1].
Industry: The compound is used in the production of surfactants, preservatives, and dye intermediates[][1].
Vergleich Mit ähnlichen Verbindungen
1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)azetidin-3-amine: This compound lacks the dihydrochloride component and may have different solubility and stability properties[][1].
3-(Trifluoromethyl)azetidin-3-amine dihydrochloride: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoroethyl group, which can affect its reactivity and applications[][1].
Eigenschaften
Molekularformel |
C5H11Cl2F3N2 |
|---|---|
Molekulargewicht |
227.05 g/mol |
IUPAC-Name |
1-(2,2,2-trifluoroethyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)3-10-1-4(9)2-10;;/h4H,1-3,9H2;2*1H |
InChI-Schlüssel |
ZAFCKJREDRKIRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1CC(F)(F)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727816.png)

![5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727831.png)
![3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727833.png)
![N'-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B11727840.png)
![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B11727846.png)
![2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11727854.png)


![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727879.png)

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11727888.png)
